molecular formula C58H94O27 B2798948 Mi-saponin A CAS No. 54328-42-6

Mi-saponin A

Cat. No.: B2798948
CAS No.: 54328-42-6
M. Wt: 1223.363
InChI Key: CQUSHZSCDGSFBF-WQCRFNKMSA-N
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Description

Mi-saponin A is a naturally occurring triterpene saponin isolated from the seed kernels of Madhuca longifolia (L.) Macbride . This compound is classified as a bisdesmosidic saponin, characterized by the presence of sugar chains attached at both the C-3 and C-28 positions of its protobassic acid aglycone core . The molecular formula of this compound is C58H94O27, and it has a molecular weight of approximately 1223.3 g/mol . Saponins as a class are known for their amphiphilic nature and diverse biological activities, including immunomodulatory properties . They are of significant research interest in immunology and pharmacology, particularly for their potential as vaccine adjuvants due to their ability to stimulate both antibody and cell-mediated immune responses . Other research areas explore how natural saponins can influence immune cell behavior, such as macrophage polarization, which is crucial in inflammation and cancer research . Researchers value this compound as a high-purity chemical tool for investigating the structure-activity relationships of triterpene saponins and their effects in various biological systems. This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8R,8aR,9R,10R,11S,12aR,14bS)-8,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H94O27/c1-22-32(65)35(68)38(71)48(78-22)82-43-29(64)20-76-47(41(43)74)81-42-23(2)79-49(40(73)37(42)70)83-44-33(66)28(63)19-77-51(44)85-52(75)58-13-11-53(3,4)15-25(58)24-9-10-31-54(5)16-27(62)46(84-50-39(72)36(69)34(67)30(18-59)80-50)55(6,21-60)45(54)26(61)17-57(31,8)56(24,7)12-14-58/h9,22-23,25-51,59-74H,10-21H2,1-8H3/t22-,23-,25-,26+,27-,28-,29+,30+,31+,32-,33-,34+,35+,36-,37-,38+,39+,40+,41+,42-,43-,44+,45+,46-,47-,48-,49-,50-,51-,54+,55-,56+,57+,58-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQUSHZSCDGSFBF-NBHXUDFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(COC(C2O)OC3C(OC(C(C3O)O)OC4C(C(COC4OC(=O)C56CCC(CC5C7=CCC8C9(CC(C(C(C9C(CC8(C7(CC6)C)C)O)(C)CO)OC1C(C(C(C(O1)CO)O)O)O)O)C)(C)C)O)O)C)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H](CO[C@H]([C@@H]2O)O[C@H]3[C@@H](O[C@H]([C@@H]([C@@H]3O)O)O[C@@H]4[C@H]([C@H](CO[C@H]4OC(=O)[C@@]56CC[C@@]7(C(=CC[C@H]8[C@]7(C[C@H]([C@@H]9[C@@]8(C[C@@H]([C@@H]([C@@]9(C)CO)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)C)O)C)[C@@H]5CC(CC6)(C)C)C)O)O)C)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H94O27
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301020141
Record name Mi-saponin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301020141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1223.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54328-42-6
Record name Mi-saponin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054328426
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mi-saponin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301020141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Natural Occurrence and Phytogeographical Distribution of Mi Saponin a

Plant Sources and Species Identification

Mi-saponin A has been prominently identified in species belonging to the Mimusops and Madhuca genera, both part of the Sapotaceae family. These plants are predominantly found in tropical and subtropical regions.

Mimusops elengi : Commonly known as Bakul or Maulsari, this tree is indigenous to the Indian subcontinent and is widely distributed across India, particularly in the Western Ghats region, as well as in the Andaman Islands, Martaban, Tenasserim, and Burma phytojournal.comjglobaloralhealth.orglongdom.orgresearchgate.netnih.govtandfonline.com. It is also found in other tropical parts of the hemispheres phytojournal.comlongdom.org.

Mimusops laurifolia : This species is native to the Red Sea mountains and the Gulf of Aden researchgate.netnih.govsamipubco.com. Its leaves and seeds have been identified as sources of saponins (B1172615), including this compound researchgate.netresearchgate.net.

Madhuca longifolia (syn. Bassia longifolia, Madhuca latifolia): This species, commonly known as Mahua, is native to the Indian subcontinent and is widespread in deciduous forests and dry sal plain forests across central India tandfonline.combiology-journal.orgresearchgate.networldagroforestry.orgnih.gov. Its seed kernels are recognized as a significant source of saponins, including this compound tandfonline.comresearchgate.netnih.govtandfonline.comresearchgate.netnih.govresearchgate.net.

Distribution within Plant Organs and Tissues

Research indicates that this compound is not uniformly distributed throughout these plants but is concentrated in specific organs.

Seeds and Seed Kernels: The seeds and particularly the seed kernels of Mimusops elengi and Madhuca longifolia (including Madhuca latifolia) are the most frequently cited sources of this compound phytojournal.comresearchgate.nettandfonline.comresearchgate.nettandfonline.comresearchgate.netnih.govtandfonline.comresearchgate.netnih.govresearchgate.netijat-aatsea.comrjppd.orgnih.gov. Studies have isolated this compound as a major bisdesmoside from the seed kernels of Madhuca longifolia tandfonline.comresearchgate.netjst.go.jp. Similarly, Mimusops elengi seeds have yielded this compound alongside other saponins phytojournal.comresearchgate.netnih.gov. Mimusops laurifolia seeds have also been reported to contain saponins, with some studies identifying this compound researchgate.netresearchgate.net.

Leaves: While seeds are primary sources, leaves of Mimusops laurifolia have been found to contain saponins, with studies isolating various triterpenoid (B12794562) saponins from their methanol (B129727) extracts researchgate.netnih.govsamipubco.com. Investigations into Madhuca latifolia have also shown a higher concentration of saponins in leaves compared to stem and root barks biology-journal.org. General studies on saponin (B1150181) localization in other plant species suggest that leaves, particularly the palisade mesophyll layer, can be sites of saponin accumulation researchgate.netnih.govfrontiersin.org.

Bark: The bark of Mimusops elengi has also been documented to contain saponins and tannins jglobaloralhealth.orglongdom.orgnih.gov.

Fruit Pulp: The fruit pulp of Mimusops elengi has been reported to contain saponins along with sugars longdom.org.

The distribution of saponins within plant tissues, in general, can vary, with some studies indicating their presence in chloroplasts, intercellular spaces, and vascular tissues, depending on the plant species and organ researchgate.netnih.govfrontiersin.org. For this compound specifically, the seeds and seed kernels appear to be the most concentrated sources.

Table 1: Reported Plant Sources of this compound and its Distribution in Plant Organs

Plant SpeciesCommon Name(s)Reported Organs Containing this compoundReferences
Mimusops elengiBakul, MaulsariSeeds, Seed Kernels, Bark, Fruit Pulp phytojournal.comjglobaloralhealth.orglongdom.orgresearchgate.netnih.govtandfonline.comresearchgate.netijat-aatsea.comrjppd.orgnih.gov
Mimusops laurifoliaSeeds, Leaves researchgate.netresearchgate.net
Madhuca longifoliaMahuaSeed Kernels, Seeds tandfonline.comresearchgate.netnih.govtandfonline.comresearchgate.netnih.govresearchgate.net
Madhuca latifoliaMahua, Butter TreeSeed Kernels, Seeds tandfonline.comresearchgate.networldagroforestry.orgnih.govtandfonline.comresearchgate.netnih.govresearchgate.net

Isolation and Purification Methodologies for Mi Saponin a

Extraction Techniques from Plant Biomass

The initial step in obtaining saponins (B1172615) involves extracting them from the plant material. This process aims to liberate the saponins from the cellular structures of the biomass. The choice of solvent and extraction method significantly influences the yield and composition of the crude extract.

Commonly, the plant material, such as Madhuca longifolia seed cake, is first dried and ground into a fine powder to increase the surface area for solvent penetration researchgate.netgoogle.com. Maceration, where the powdered material is steeped in a solvent, is a fundamental technique nih.gov. Various solvents are employed, with alcohols like methanol (B129727) and ethanol (B145695), or hydro-alcoholic mixtures (e.g., 70% ethanol or methanol), being frequently used due to their ability to solubilize polar saponin (B1150181) structures nih.govnih.govrhhz.netiastate.eduuoradea.ro. Water and n-butanol are also utilized in some extraction protocols nih.govokstate.edu.

More advanced techniques, such as Soxhlet extraction, ultrasound-assisted extraction, and microwave-assisted extraction, are often preferred for their increased efficiency, potentially leading to higher yields and reduced extraction times compared to simple maceration nih.govmdpi.com. For instance, microwave-assisted extraction has been shown to be a suitable technique for extracting saponins due to its speed and efficiency rhhz.net.

Following the initial solvent extraction, crude saponins are often further purified. This may involve solvent partitioning, such as between water and n-butanol, to selectively isolate saponins iastate.edu. Acidification of the extract, for example with hydrochloric acid, can also lead to the precipitation of crude saponins okstate.edu. Macroporous resins are also employed for the adsorption and subsequent elution of saponins, aiding in their initial purification mdpi.comgoogle.com.

Table 1: Common Extraction Solvents and Methods for Saponins (including Mi-saponin A)

Solvent(s)Extraction Method(s)Notes/EfficiencyPlant Source Examples (related to this compound)
Methanol, Ethanol, Hydro-alcoholic mixturesMaceration, Soxhlet, Ultrasound-assisted, Microwave-assistedWidely used; efficient for polar saponins; can be combined with other techniques for higher yields.Madhuca longifolia, Quillaja saponaria
WaterMaceration, Percolation, DecoctionLess efficient for less polar saponins; often used in combination with alcohols.General saponin extraction
n-ButanolLiquid-liquid extractionUsed to partition saponins from aqueous or hydro-alcoholic extracts.General saponin purification
Chloroform, Ethyl Acetate (B1210297)PartitioningUsed in sequential partitioning to remove less polar impurities.General saponin purification

Chromatographic Separation and Purification Strategies

Once a crude saponin extract is obtained, chromatographic techniques are essential for separating this compound from other co-extracted compounds and structurally similar saponins. These methods exploit differences in polarity, size, and affinity to stationary phases.

Semi-preparative High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the isolation and purification of individual saponins, including this compound researchgate.netnih.govunmul.ac.idmdpi.com. This method offers high resolution and efficiency, enabling the separation of complex mixtures into pure components.

For saponin purification, reversed-phase HPLC (RP-HPLC) using C18 columns is particularly effective due to the amphiphilic nature of saponins nih.goviastate.edu. These columns are packed with silica (B1680970) gel modified with octadecyl chains, providing a non-polar stationary phase. The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with a small percentage of an acid like acetic acid or formic acid to improve peak shape and separation d-nb.infonih.goviastate.eduoup.com. Gradient elution, where the composition of the mobile phase changes over time, is frequently employed to achieve optimal separation of compounds with varying polarities nih.govgoogle.comoup.com.

A specific application of semi-preparative HPLC has been developed for the isolation of this compound from Madhuca longifolia seed cake researchgate.net. This method, coupled with structural confirmation using NMR and mass spectrometry, has successfully yielded this compound with excellent purity researchgate.net. HPLC is also instrumental in identifying Mi-saponins within complex Quillaja extracts, often revealing their presence alongside other saponins d-nb.infojku.at.

Table 2: Chromatographic Techniques for Saponin Purification (including this compound)

TechniqueColumn Type(s)Mobile Phase ExampleApplication for this compound
Semi-Preparative HPLC C18, C30, HILICAcetonitrile/Water (with 0.025% TFA or 0.2% Acetic Acid), Methanol/Water (with Acetic Acid)Primary method for isolating this compound from Madhuca longifolia seed cake; used to identify Mi-saponins in Quillaja extracts.
Column Chromatography Silica Gel, Sephadex LH-20, Macroporous ResinChloroform-Methanol-Water mixtures (various ratios), n-Hexane/Ethyl Acetate/n-Butanol/Ethanol/Methanol gradientsUsed for initial fractionation of crude saponin extracts; separates saponins based on polarity and size.
Thin Layer Chromatography (TLC) / HPTLC Silica Gel platesChloroform:Methanol:Water (e.g., 65:35:10), Chloroform:Methanol (95:5)Analytical tool for purity assessment, identification of Mi-saponins in complex mixtures (e.g., Quillaja extracts), and guides preparative separation. Detection often uses H₂SO₄ or vanillin (B372448).

Beyond HPLC, several other chromatographic techniques are employed in the purification of saponins.

Column Chromatography: This technique is widely used for initial fractionation of crude saponin extracts. Stationary phases such as silica gel are common, with mobile phases typically comprising mixtures of organic solvents like chloroform, methanol, and water in varying proportions rhhz.netgoogle.comunmul.ac.id. Sephadex LH-20 gel filtration is also utilized for separating saponins based on their molecular size iastate.edu. Macroporous resins serve as an alternative for adsorption and elution, offering good capacity and stability mdpi.com.

Thin Layer Chromatography (TLC) and High-Performance Thin Layer Chromatography (HPTLC): TLC and HPTLC are valuable tools for both qualitative analysis and monitoring the progress of purification. They are used to assess the purity of fractions obtained from column chromatography and to identify the presence of specific saponins, including Mi-saponins, in complex mixtures nih.govuoradea.rojku.atjournalijar.com. Detection is typically achieved using visualization reagents such as sulfuric acid or vanillin spray, which react with saponins to produce colored spots researchgate.netresearchgate.net. HPTLC, in particular, offers enhanced separation capabilities compared to traditional TLC.

These combined extraction and chromatographic methodologies are crucial for obtaining pure this compound, enabling detailed structural elucidation and the investigation of its properties.

Structural Elucidation and Characterization of Mi Saponin a

Core Aglycone Structure: Oleanane (B1240867) Backbone

The fundamental framework of Mi-saponin A is built upon an oleanane backbone. cabidigitallibrary.orgontosight.ai This pentacyclic triterpenoid (B12794562) structure is a common feature among many saponins (B1172615) found in the plant kingdom. science.gov The specific aglycone, or non-sugar portion, of this compound is derived from protobassic acid, which is an oleanane-type triterpene. researchgate.net The oleanane skeleton consists of thirty carbon atoms arranged in five fused rings, providing a rigid and complex core to which the sugar units are attached. iomcworld.com

Glycosidic Moieties and Sugar Residue Analysis

This compound is a bidesmosidic saponin (B1150181), meaning it has two separate sugar chains attached to the aglycone. openagrar.de Chemical hydrolysis and subsequent analysis have identified the constituent monosaccharides. The sugar units attached to the oleanane backbone of this compound include D-glucose, D-xylose, L-arabinose, and L-rhamnose (6-deoxy-L-mannose). nih.gov Specifically, the structure is defined as 3-O-{β-D-glucopyranosyl}-2,6,23-trihydroxy-olean-12-en-28-oic acid O-6-deoxy-α-L-mannopyranosyl-(1→3)-O-β-D-xylopyranosyl-(1→4)-O-6-deoxy-α-L-mannopyranosyl-(1→2)-α-L-arabinopyranosyl ester. nih.gov This indicates one sugar chain is attached at the C-3 position of the aglycone, and the other, a more complex oligosaccharide, is linked via an ester bond at the C-28 carboxyl group. The identification and linkage of these sugars are crucial for the complete structural determination of the molecule. acgpubs.orgbeilstein-journals.orgnih.gov

Chemical Degradation and Derivatization Studies

The structural elucidation of this compound has been significantly advanced through chemical degradation and derivatization studies. These methods involve the controlled breakdown of the molecule into smaller, more easily identifiable fragments, and the chemical modification of the parent compound to aid in spectroscopic analysis and establish structure-activity relationships.

Acid Hydrolysis

Acid hydrolysis is a fundamental technique used to cleave the glycosidic linkages in saponins, separating the aglycone (sapogenin) from the sugar moieties. In the case of a saponin designated as saponin A, isolated from Mimosa hamata, acid hydrolysis yielded a genin identified as morolic acid. niscpr.res.in The water-soluble portion of the hydrolysate was found to contain D-glucose and L-rhamnose. niscpr.res.in This process is crucial for identifying the basic components of the saponin.

Similarly, complete acid hydrolysis of this compound, a major bisdesmoside from the seed kernels of Madhuca longifolia, would be expected to yield its aglycone, protobassic acid, and the constituent monosaccharides. researchgate.net The identification of these constituent parts is a critical step in piecing together the full structure of the saponin.

Partial acid hydrolysis can be employed to selectively cleave certain sugar units, providing information about the sequence of the sugar chain. tandfonline.com For instance, controlled hydrolysis can help determine which sugars are attached directly to the aglycone and the order of the remaining sugars in the oligosaccharide chains.

Alkaline Hydrolysis

Alkaline hydrolysis is used to selectively cleave ester linkages, which are often present in bidesmosidic saponins where a sugar chain is attached to a carboxylic acid group on the aglycone. niscpr.res.in For example, basic hydrolysis of mimonoside A, a saponin isolated alongside saponin A from Mimosa hamata, resulted in a prosapogenol and identified L-rhamnose as the sugar attached via an ester linkage. niscpr.res.in This technique is instrumental in distinguishing between ether and ester-linked sugar chains.

Enzymatic Hydrolysis

Enzymatic hydrolysis offers a milder and more specific method for cleaving glycosidic bonds compared to acid hydrolysis. journals.co.zaresearchgate.net Specific enzymes, such as β-glucosidase or α-rhamnosidase, can be used to selectively remove terminal sugar residues, aiding in the determination of the sugar sequence and anomeric configurations. neptjournal.commdpi.com For example, the use of cestrinase was employed for the hydrolysis of mixed saponins from Cestrum laevigatum. journals.co.za While specific enzymatic hydrolysis data for this compound is not detailed in the provided results, this method is a standard and powerful tool in the structural elucidation of complex saponins. researchgate.netneptjournal.comgoogle.com

Derivatization

Chemical derivatization involves modifying the saponin or its hydrolysis products to improve their analytical properties or to gain further structural information. A common derivatization technique is acetylation, where hydroxyl groups are converted to acetyl esters. For example, the genin obtained from the acid hydrolysis of saponin A (morolic acid) formed an acetate (B1210297) derivative. niscpr.res.in

Derivatization is also crucial for the analysis of monosaccharides by gas-liquid chromatography (GLC), where the sugars are often converted to more volatile derivatives, such as trimethylsilyl (B98337) ethers, to facilitate their separation and identification. researchgate.net

More complex derivatization strategies are being explored to enhance the biological activity or pharmacokinetic properties of saponins. researchgate.net For instance, novel saponin-triazole derivatives have been synthesized from ginsenosides (B1230088) to improve their anti-adipogenesis activity. cjnmcpu.com While not specific to this compound, these studies highlight the potential of derivatization to create new bioactive compounds. researchgate.netcjnmcpu.com

Table of Chemical Degradation Products of Related Saponins

Original SaponinDegradation MethodProducts IdentifiedReference
Saponin A (Mimosa hamata)Acid HydrolysisMorolic acid, D-glucose, L-rhamnose niscpr.res.in
Mimonoside A (Mimosa hamata)Acid HydrolysisOleanolic acid, L-arabinose, D-xylose, D-glucose, L-rhamnose niscpr.res.in
Mimonoside A (Mimosa hamata)Basic HydrolysisProsapogenol, L-rhamnose niscpr.res.in

Biosynthetic Pathways of Mi Saponin a

Upstream Precursor Pathways

The fundamental building blocks for all triterpenoids, including Mi-saponin A, are the five-carbon isomers isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). nih.gov Plants utilize two distinct pathways, localized in different cellular compartments, to produce these essential precursors: the Mevalonate (MVA) pathway and the Methylerythritol 4-Phosphate (MEP) pathway. nih.govnih.gov

Mevalonate (MVA) Pathway

Operating primarily in the cytoplasm and endoplasmic reticulum, the MVA pathway is a key source of IPP for sesquiterpenoid and triterpenoid (B12794562) synthesis. nih.govscielo.br The pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). scielo.br This intermediate is then converted to mevalonate by the enzyme HMG-CoA reductase (HMGR), a critical rate-limiting step in the pathway. nih.gov Subsequent phosphorylation and decarboxylation steps transform mevalonate into IPP. researchgate.net

Table 1: Key Steps of the Mevalonate (MVA) Pathway

Step Precursor Key Enzyme (Family) Product
1 Acetyl-CoA (x3) AACT, HMGS HMG-CoA
2 HMG-CoA HMG-CoA Reductase (HMGR) Mevalonate
3 Mevalonate Mevalonate Kinase (MVK) Mevalonate-5-phosphate
4 Mevalonate-5-phosphate Phosphomevalonate Kinase (PMK) Mevalonate-5-diphosphate
5 Mevalonate-5-diphosphate Mevalonate Diphosphate Decarboxylase (MVD) Isopentenyl Diphosphate (IPP)

Methylerythritol 4-Phosphate (MEP) Pathway

Located within the plastids, the MEP pathway (also known as the DXP pathway) provides the IPP and DMAPP for monoterpenoid, diterpenoid, and carotenoid biosynthesis. nih.govyoutube.com It begins with the condensation of pyruvate and glyceraldehyde 3-phosphate, catalyzed by 1-deoxy-D-xylulose-5-phosphate synthase (DXS). nih.govresearchgate.net The resulting 1-deoxy-D-xylulose 5-phosphate (DXP) is then converted to MEP by DXP reductoisomerase (DXR). nih.gov A series of further enzymatic reactions ultimately yields both IPP and DMAPP. nih.gov While both pathways produce IPP, there can be some metabolic crosstalk between the cytoplasm and plastids, allowing for the exchange of isoprenoid precursors.

Table 2: Key Steps of the Methylerythritol 4-Phosphate (MEP) Pathway

Step Precursors Key Enzyme (Family) Product
1 Pyruvate + Glyceraldehyde 3-phosphate DXS 1-deoxy-D-xylulose 5-phosphate (DXP)
2 DXP DXR Methylerythritol 4-phosphate (MEP)
3 MEP IspD CDP-ME
4 CDP-ME IspE CDP-MEP
5 CDP-MEP IspF ME-cPP
6 ME-cPP IspG HMBPP
7 HMBPP IspH IPP and DMAPP

Triterpenoid Backbone Biosynthesis from 2,3-Oxidosqualene

The IPP and DMAPP units generated from the upstream pathways are condensed to form farnesyl diphosphate (FPP). researchgate.net Two molecules of FPP are then joined head-to-head by squalene synthase (SS) to create squalene, a linear C30 hydrocarbon. researchgate.net Squalene epoxidase (SE) subsequently catalyzes the oxidation of squalene to form 2,3-oxidosqualene, the universal precursor for the vast majority of triterpenoids and sterols. nih.govmdpi.com This molecule represents a critical branch point, directing carbon flux toward either primary metabolism (sterols) or secondary metabolism (triterpenoids like this compound). mdpi.comnih.gov

Oxidosqualene Cyclases (OSCs) Activity (e.g., β-amyrin synthase)

The cyclization of the linear 2,3-oxidosqualene into a complex polycyclic structure is a remarkable enzymatic feat catalyzed by oxidosqualene cyclases (OSCs). nih.gov These enzymes initiate a cascade of protonation, cyclization, and rearrangement reactions to generate specific triterpenoid skeletons. nih.gov For oleanane-type saponins (B1172615), such as this compound, the key OSC is β-amyrin synthase (β-AS). nih.govcjnmcpu.com This enzyme specifically directs the cyclization of 2,3-oxidosqualene to form the pentacyclic triterpene backbone, β-amyrin. nih.govnih.gov The activity of β-AS is a committed step in the biosynthesis of this class of saponins, effectively channeling the precursor away from sterol synthesis and into the saponin (B1150181) pathway. mdpi.comnih.gov

Glycosylation and Post-Modification Steps

Following the formation of the β-amyrin backbone, the molecule undergoes a series of extensive modifications that create the final, biologically active saponin. These tailoring reactions, which include oxidation and glycosylation, are responsible for the vast structural diversity seen in triterpenoid saponins. mdpi.comfrontiersin.org

Role of Cytochrome P450 Monooxygenases (CYP450s)

The β-amyrin skeleton is decorated with hydroxyl (-OH) and carboxyl (-COOH) groups through site-specific oxidation reactions catalyzed by cytochrome P450 monooxygenases (CYP450s). mdpi.comoup.com These enzymes are a large and diverse family of microsomal proteins that play a crucial role in the biosynthesis of many plant secondary metabolites. oup.comnih.gov In saponin biosynthesis, different CYP450 subfamilies, such as CYP716A and CYP72A, catalyze oxidations at various positions on the triterpenoid ring structure. oup.comnih.gov For example, oxidation at the C-28 position is a common modification leading to the formation of sapogenins like oleanolic acid. nih.gov These oxidative steps produce the aglycone (or sapogenin), which is the non-sugar core of the saponin, ready for subsequent glycosylation. oup.com

Following these oxidative steps, the final stage in the biosynthesis of this compound is glycosylation. This process involves the sequential attachment of sugar moieties to the sapogenin core, a reaction catalyzed by UDP-dependent glycosyltransferases (UGTs). nih.govdtu.dk UGTs transfer a sugar molecule, such as glucose or rhamnose, from an activated UDP-sugar donor to a specific hydroxyl or carboxyl group on the aglycone. dtu.dkoup.com The number, type, and linkage of these sugar chains are critical for the chemical properties and biological activity of the final saponin. This step-wise glycosylation completes the synthesis, resulting in the complex structure of this compound. nih.gov

Role of UDP-Glycosyltransferases (UGTs)

The structural diversity and biological activity of saponins are largely determined by the glycosylation of the triterpenoid aglycone (sapogenin). This critical step is catalyzed by a large family of enzymes known as UDP-glycosyltransferases (UGTs). UGTs mediate the transfer of a sugar moiety from an activated donor molecule, such as UDP-glucose, to the sapogenin or a growing sugar chain. semanticscholar.orgfrontiersin.org This process is not random; UGTs exhibit high regioselectivity and stereospecificity, meaning that specific enzymes are responsible for adding specific sugars to particular positions on the aglycone. nih.gov

The complex structure of this compound, an oleanane-type triterpene glycoside, features multiple sugar chains attached to its aglycone, protobassic acid. The formation of these chains requires a sequence of glycosylation events, each catalyzed by a distinct UGT. The biosynthesis of the various sugar chains involves the sequential addition of different sugar units, such as glucose, xylose, and rhamnose.

Although the specific UGTs from Madhuca longifolia responsible for the synthesis of this compound have not yet been identified and characterized, research in other saponin-producing plants has shed light on this process. For instance, studies in Panax notoginseng have identified multiple UGTs responsible for the glycosylation of ginsenoside scaffolds at various positions. semanticscholar.org Similarly, work on Medicago truncatula has successfully identified UGTs that glucosylate hederagenin at the C28 position through genomic and co-expression analyses. unt.edunih.govnih.gov These studies demonstrate that a suite of UGTs works in a coordinated manner to build the final saponin structure.

Based on the structure of this compound, the hypothetical sequence of reactions catalyzed by UGTs would involve:

An initial glycosylation of the protobassic acid aglycone, likely at the C-3 position with a glucose molecule.

Subsequent extension of this primary sugar by other UGTs, adding more sugar residues to form a branched chain.

A separate glycosylation event at the C-28 carboxyl group, forming an ester linkage and initiating the second sugar chain.

Further elongation of the C-28 sugar chain through the action of additional, specific UGTs.

The identification of these enzymes in Madhuca longifolia would require molecular techniques such as genome-wide analysis and functional characterization of candidate UGT genes.

Table 1: Putative UDP-Glycosyltransferases (UGTs) in this compound Biosynthesis This table is hypothetical and based on the known structure of this compound and general UGT functions.

Putative Enzyme ID Proposed Function Substrate Sugar Donor
UGT-Ml-C3G Catalyzes the initial glucosylation at the C-3 hydroxyl group of the aglycone. Protobassic acid UDP-glucose
UGT-Ml-C28G Catalyzes the initial glucosylation at the C-28 carboxyl group of the aglycone. 3-O-glycosyl-protobassic acid UDP-glucose
UGT-Ml-Ext1 Catalyzes the addition of a second sugar to an existing glucose residue. Glycosylated protobassic acid UDP-xylose / UDP-rhamnose

Genetic and Transcriptomic Regulation of Biosynthesis

The biosynthesis of triterpenoid saponins, including this compound, is a complex process that is tightly regulated at the genetic and transcriptomic levels. The production of these specialized metabolites is often tissue-specific and can be induced by various environmental stimuli and developmental cues. scielo.brmdpi.com The regulation occurs primarily at the level of gene transcription, where the expression of biosynthetic genes—including oxidosqualene cyclases, cytochrome P450s, and UGTs—is coordinately controlled. researchgate.net

This coordinated regulation is orchestrated by specific proteins called transcription factors (TFs). researchgate.net Several families of TFs have been identified as key regulators of terpenoid and saponin biosynthetic pathways in various plants. These include:

bHLH (basic Helix-Loop-Helix): TFs from this family have been shown to regulate triterpenoid biosynthesis. In Medicago truncatula, bHLH transcription factors TSAR1 and TSAR2 were found to elevate the transcript levels of known saponin biosynthesis genes, leading to increased accumulation of the final products. scielo.brscielo.br

MYB (Myeloblastosis): MYB transcription factors are a large family involved in controlling various aspects of plant secondary metabolism. researchgate.net

WRKY: This family of TFs is well-known for its role in plant defense responses, which often involve the production of secondary metabolites like saponins. scielo.brscielo.br WRKY TFs can positively regulate ginsenoside biosynthesis by binding to the promoter regions of pathway genes. scielo.br

AP2/ERF (APETALA2/Ethylene Responsive Factor): These TFs are also implicated in regulating terpenoid pathways, often in response to hormonal signals. scielo.br

The expression of these transcription factors and the downstream biosynthetic genes is often triggered by phytohormones, with jasmonates (such as jasmonic acid and methyl jasmonate) being particularly significant elicitors. mdpi.com Application of methyl jasmonate has been shown to upregulate the entire saponin biosynthetic pathway in many plant species. mdpi.com

Modern "-omics" approaches are powerful tools for identifying the specific genes and TFs involved in these regulatory networks. Transcriptome analysis (RNA-seq) allows researchers to compare gene expression levels between different tissues or under different conditions (e.g., with and without an elicitor). By performing co-expression analysis, scientists can identify candidate biosynthetic genes and transcription factors that show highly correlated expression patterns with known pathway genes, such as β-amyrin synthase. frontiersin.orgunt.edunih.gov While such studies have not been specifically reported for the this compound pathway in Madhuca longifolia, this methodology provides a clear roadmap for future research to uncover the precise regulatory mechanisms controlling its production. frontiersin.orgsemanticscholar.org

Table 2: Key Transcription Factor Families Implicated in Saponin Biosynthesis Regulation

Transcription Factor Family Known Function in Saponin/Terpenoid Regulation Example Plant Species
bHLH (basic Helix-Loop-Helix) Positively regulate multiple genes in the triterpenoid saponin pathway. scielo.brscielo.br Medicago truncatula scielo.brscielo.br
MYB Regulate various secondary metabolite pathways, including terpenoids. researchgate.net Betula pendula scielo.br
WRKY Mediate defense responses and induce secondary metabolite production. scielo.br Panax ginseng scielo.br

Analytical Quantification Methodologies for Mi Saponin a

High-Performance Liquid Chromatography (HPLC) based Methods

High-Performance Liquid Chromatography (HPLC) is a foundational technique for the separation and quantification of complex mixtures, including saponins (B1172615). Its adaptability allows for coupling with various detectors, significantly enhancing specificity and sensitivity.

The combination of HPLC with Mass Spectrometry (MS) offers a robust platform for saponin (B1150181) analysis, providing both separation capabilities and molecular weight information. This synergy has been critical for the identification and quantification of saponins such as Mi-saponin A in diverse samples researchgate.netnih.gov. HPLC-MS has been instrumental in identifying this compound, B, and C, alongside related compounds like madhucoside A and B, within extracts from Madhuca longifolia researchgate.net. Furthermore, this technique has been applied to detect this compound in adulterated Quillaja saponin extracts and contaminated Gypsophila saponin extracts, highlighting its role in quality assurance and authenticity verification researchgate.net. The development of semi-preparative HPLC methods has also facilitated the isolation of this compound, which can then serve as a reference standard for quantitative assays researchgate.net.

HPLC coupled with Quadrupole Time-of-Flight Mass Spectrometry (HPLC-QTOF-MS) represents a more advanced analytical approach, delivering high-resolution mass data that enables more definitive identification and structural characterization of saponins mdpi.comnih.govrsc.org. This method has been utilized to identify this compound within various saponin-containing extracts d-nb.inforesearchgate.net. Specifically, HPLC-QTOF-MS analysis has detected Mi-saponins in commercially sourced Quillaja saponin extracts, revealing adulteration with Madhuca saponins and providing accurate mass measurements for compound identification d-nb.info. Studies have leveraged HPLC-QTOF-MS for the comprehensive characterization of saponins from different botanical sources, demonstrating its capacity to differentiate and identify various saponin structures based on their precise mass-to-charge ratios and fragmentation patterns mdpi.comnih.govrsc.org.

Spectrophotometric Methods (e.g., Vanillin-Sulfuric Acid Color Reaction)

Spectrophotometric methods, particularly the vanillin-sulfuric acid color reaction, provide a relatively straightforward and economical means for determining total saponin content mdpi.comnih.govresearchgate.net. The principle of this assay involves the reaction of saponins with vanillin (B372448) in the presence of sulfuric acid, yielding a colored product that can be quantified spectrophotometrically, typically between 473-560 nm mdpi.comscirp.org. The procedure usually entails heating the reaction mixture, followed by absorbance measurement using a UV-Vis spectrophotometer mdpi.com. A calibration curve, generated using a known saponin standard such as aescin or tea saponin, allows for the estimation of total saponin levels in a sample mdpi.comscirp.org. While this method quantifies total saponins rather than specific compounds like this compound directly, it serves as a valuable screening tool for saponin abundance in extracts colab.wssemanticscholar.org. It is important to note that this method may sometimes overestimate saponin concentrations when compared to more specific chromatographic techniques colab.wssemanticscholar.org.

Key parameters associated with the vanillin-sulfuric acid assay include:

ParameterValue / DescriptionSource
ReagentsVanillin (8% w/v in ethanol), Sulfuric acid (72% v/v) mdpi.com
Reaction ConditionsIncubation for 15 minutes at 60 °C mdpi.com
Wavelength of Measurement473–560 nm (commonly 540 nm or 560 nm) mdpi.comscirp.org
Standard for CalibrationAescin, Oleanolic acid, Diosgenin, Quillaja saponin mdpi.com
Standard Curve Equation (Tea Saponin)y = 0.0015x - 0.0885 scirp.org
Correlation Coefficient (r)0.9991 scirp.org
Relative Standard Deviation (RSD)1.13% scirp.org

Other Chromatographic Approaches for Quantification (e.g., HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) offers a rapid, sensitive, and cost-effective method for the separation, identification, and quantification of saponins nih.govnih.govadvancedengineeringscience.com. HPTLC enables the generation of detailed "fingerprints" of complex mixtures, which are valuable for qualitative identification and, when coupled with densitometric detection, for quantitative analysis advancedengineeringscience.comphytojournal.com. This technique has been employed to identify and quantify saponins in various plant extracts, including the detection of this compound in crude saponin mixtures from Madhuca longifolia seeds, where it was identified alongside Mi-saponin B and other related compounds based on their retention factor (Rf) values and mass spectrometry data advancedengineeringscience.com. HPTLC is also useful for creating saponin profiles to distinguish between different plant species or varieties and to ensure the quality and authenticity of herbal materials advancedengineeringscience.comphytojournal.comuniversiteitleiden.nl.

Preclinical and in Vitro Biological Activities of Mi Saponin A: Mechanistic Investigations

Spermicidal Activity

Mi-saponin A has been identified as a potent spermicidal agent. tandfonline.comajpsonline.com It demonstrates efficacy in irreversibly immobilizing spermatozoa from both humans and rats at specific minimum effective concentrations (MEC). tandfonline.com

SpeciesMinimum Effective Concentration (MEC) for Irreversible Sperm Immobilization
Human Sperm500 µg/mL
Rat Sperm320 µg/mL

This table presents the mean effective concentrations of this compound required to induce irreversible immobilization in human and rat sperm. tandfonline.comajpsonline.com

Mechanisms of Sperm Immobilization

The primary mechanism behind the spermicidal action of this compound involves the rapid disruption of sperm motility. tandfonline.commdpi.com This immobilization is achieved through a direct action on the sperm's plasma membrane, leading to a loss of structural and functional integrity. tandfonline.comwisdomlib.org The effect is dose- and time-dependent, resulting in the complete and irreversible cessation of sperm movement. tandfonline.com This action is not merely a temporary inhibition but leads to sperm death, as confirmed by supravital staining techniques. mdpi.com

Effects on Sperm Plasma Membrane Integrity and Ultrastructure

This compound compromises the integrity of the sperm plasma membrane. This is demonstrated through methods such as the hypoosmotic swelling (HOS) test, where treated sperm fail to show the characteristic tail coiling, indicating a loss of the membrane's ability to regulate fluid exchange. tandfonline.com

Ultrastructural analysis using scanning electron microscopy (SEM) and transmission electron microscopy (TEM) reveals significant morphological damage. tandfonline.com In treated spermatozoa, SEM shows the dissolution of the acrosomal cap and erosion of the membrane covering the head region. tandfonline.commdpi.com TEM analysis further confirms these findings, showing disintegration of the sperm plasma membrane and the acrosomal vesicle. tandfonline.comajpsonline.com This damage to the membrane architecture is a key factor in its spermicidal effect. tandfonline.com

Role of Plasma Membrane Lipid Peroxidation (LPO)

A crucial element in the mechanism of this compound is the induction of lipid peroxidation (LPO) in the sperm plasma membrane. tandfonline.comajpsonline.com The sperm membrane is rich in polyunsaturated fatty acids, making it susceptible to oxidative damage. tandfonline.com this compound exposure leads to an increase in membrane LPO, which causes a chain reaction of lipid degradation. tandfonline.comwisdomlib.org This oxidative stress results in the structural and functional disintegration of the plasma membrane and acrosomal vesicle, contributing significantly to the loss of sperm viability and motility. tandfonline.comajpsonline.comnih.gov

Modulation of Key Enzymes (e.g., 5'-nucleotidase, acrosin)

The functional integrity of sperm is also dependent on key enzymes, which are adversely affected by this compound.

5'-nucleotidase: This enzyme is involved in sperm capacitation and motility through adenosine production. mdpi.com Studies show that treatment with this compound leads to a significant decrease in 5'-nucleotidase activity, impairing these vital sperm functions. tandfonline.com

Acrosin: Acrosin is a critical protease located in the acrosome, essential for the sperm to penetrate the zona pellucida of the oocyte during fertilization. Research reveals that this compound exposure causes a considerable reduction in acrosin activity. tandfonline.com This inhibition is linked to the damage and vesiculation of the acrosomal membrane, further diminishing the fertilizing capacity of the sperm. tandfonline.com

Anti-Inflammatory Effects

Saponins (B1172615) isolated from Madhuca longifolia, a species closely related to Madhuca latifolia, have demonstrated significant anti-inflammatory activity in preclinical models. nih.gov The anti-inflammatory properties are attributed to the saponin (B1150181) content, which appears to be the primary active component. tandfonline.comwisdomlib.org

Modulation of Inflammatory Mediators (e.g., histamine, bradykinin, prostaglandin synthesis)

The anti-inflammatory action of Madhuca longifolia seed saponins is linked to their ability to modulate key inflammatory mediators. Research suggests that the reduction in inflammation, such as paw volume in edema models, may be due to the effective inhibition of histamine and bradykinin. tandfonline.comnih.gov Furthermore, these saponins are believed to act by inhibiting prostaglandin synthesis, a critical pathway in the inflammatory response. ajpsonline.comwisdomlib.orgnih.gov By targeting these mediators, the saponins can effectively reduce the physiological manifestations of inflammation. tandfonline.comnih.gov

Inhibition of Pro-Inflammatory Pathways (e.g., COX, NF-κB, MAPKs)

Triterpenoid (B12794562) saponins have demonstrated significant anti-inflammatory effects by targeting key signaling pathways involved in the inflammatory response. researchgate.netnih.gov In vitro studies on macrophages have shown that saponins can markedly inhibit the expression of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2). nih.govmonash.edu This inhibition leads to a reduction in the production of prostaglandin E2, a key mediator of inflammation.

A primary mechanism for these anti-inflammatory effects is the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov Saponins have been observed to prevent the translocation of the NF-κB complex into the nucleus, thereby blocking the transcription of target genes that code for inflammatory mediators. nih.govmonash.edu This includes pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins. mdpi.comnih.gov

Antioxidant Properties and Oxidative Stress Modulation

Saponins are recognized for their antioxidant activities, which play a crucial role in mitigating cellular damage caused by oxidative stress. mdpi.commdpi.com These compounds exhibit the ability to scavenge free radicals, unstable molecules that can damage cellular structures and contribute to various diseases. mdpi.comresearchgate.net The antioxidant capacity of saponins is comparable to that of synthetic antioxidants like BHA and BHT in certain experimental models. mdpi.com

The mechanism of antioxidant action involves modulating the cellular redox state. Saponins have been shown to reduce the generation of reactive oxygen species (ROS) in cells exposed to oxidative triggers. nih.gov They can enhance the body's endogenous antioxidant defense system by activating transcription factors like NRF2, which leads to the upregulation of antioxidant-related genes. nih.govbohrium.com Studies on Panaxatriol saponin, for instance, have shown it can ameliorate oxidative stress, highlighting the potential of this class of compounds in protecting against ischemia-related injuries. nih.gov This modulation of oxidative stress is a key component of their protective effects against cellular damage. nih.govmdpi.com

Cytotoxic and Anti-Proliferative Activities against Cancer Cell Lines (In Vitro)

Saponins have been widely investigated for their cytotoxic effects on various cancer cell lines. nih.govuj.edu.pl A notable characteristic of this activity is its selectivity; saponins often exhibit strong, dose-dependent cytotoxic effects on cancer cells while showing significantly less toxicity towards normal, healthy cells. mdpi.comnih.gov

For example, a related compound, Misaponin B, has demonstrated significant cytotoxicity in lung (A549, H460), ovarian (SKOV3), and pancreatic (AsPC-1) cancer cells. nih.govsemanticscholar.org Similarly, other saponins have shown efficacy against a broad spectrum of cancer cell lines, including those of the breast, colon, and central nervous system. uj.edu.pl The anti-proliferative activity is a key outcome of this cytotoxicity, where saponins inhibit the uncontrolled growth of tumor cells. nih.gov

Saponin Type/ExampleCancer Cell LineObserved Effect
Misaponin BA549 (Lung)Significant Cytotoxicity
Misaponin BH460 (Lung)Significant Cytotoxicity
Misaponin BSKOV3 (Ovarian)Significant Cytotoxicity
Misaponin BAsPC-1 (Pancreatic)Significant Cytotoxicity
Tea Flower SaponinsA2780/CP70 (Ovarian)Anti-proliferative
Tea Flower SaponinsOVCAR-3 (Ovarian)Anti-proliferative
General SaponinsHEPG2 (Liver)Dose-dependent cytotoxic effect
General SaponinsHT29 (Colon)Dose-dependent cytotoxic effect

Induction of Apoptosis

A primary mechanism underlying the cytotoxic activity of saponins is the induction of apoptosis, or programmed cell death. nih.govresearchgate.net Saponins can trigger apoptosis through both intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) pathways. nih.govnih.gov

In the intrinsic pathway, saponins can cause mitochondrial dysfunction. nih.gov This is often characterized by an altered ratio of pro-apoptotic (e.g., BAX) to anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria. mdpi.comnih.gov This, in turn, activates a cascade of enzymes known as caspases (e.g., caspase-3 and caspase-9), which execute the apoptotic process. mdpi.comnih.govnih.gov Studies have shown that saponins can significantly increase the expression of BAX and caspase-3 while suppressing Bcl-2 expression. mdpi.com For instance, Timosaponin A-III has been shown to induce mitochondria-mediated and caspase-dependent apoptosis in HepG2 cells. nih.gov In some cases, saponin-induced apoptosis in specific cell lines, like HeLa cells, has been shown to be caspase-dependent. nih.govresearchgate.net

Cell Cycle Arrest Mechanisms

In addition to inducing apoptosis, saponins exert their anti-proliferative effects by causing cell cycle arrest, which halts the division of cancer cells at specific checkpoints. nih.govnih.gov

Misaponin B, for example, has been shown to induce G2/M phase arrest in A549 and AsPC-1 cancer cells, preventing them from proceeding through mitosis. nih.govsemanticscholar.org Other saponins have been found to arrest the cell cycle in different phases. For instance, saponins from tea flowers and yamogenin can induce S-phase and sub-G1 phase arrest, respectively, in ovarian cancer cells. nih.govmdpi.commdpi.com The mechanism for this arrest often involves the modulation of key regulatory proteins. Saponins can up-regulate proteins like p21 and down-regulate cyclins (e.g., Cyclin A2) and cyclin-dependent kinases (e.g., CDK2), which are crucial for cell cycle progression. mdpi.com

Angiogenesis Inhibition (e.g., VEGF/VEGFR2, HIF-1α, FGF2, PI3K/Akt pathways)

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. Saponins have demonstrated potent anti-angiogenic properties by inhibiting key signaling pathways that drive this process. nih.govnih.govencyclopedia.pub

A primary target is the Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR2). nih.govencyclopedia.pub Saponins can inhibit the expression of VEGF and Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor that regulates VEGF expression, particularly in the low-oxygen environment of a tumor. nih.govnih.gov The anti-angiogenic effects of saponins also extend to the inhibition of downstream signaling cascades, including the Phosphoinositide 3-kinase/Protein Kinase B (PI3K/Akt) pathway, which is crucial for endothelial cell proliferation and survival. mdpi.comnih.govmdpi.com By blocking these mediators and pathways, saponins can effectively suppress the formation of new blood vessels that tumors need to grow. researchgate.netmdpi.com

Pathway/MoleculeEffect of SaponinsReference Finding
VEGFInhibition of ExpressionSaponins are a main anti-angiogenic mechanism. nih.govnih.gov
HIF-1αInhibition of ExpressionSaponins inhibit gene expression related to HIF-1α. nih.govnih.gov
PI3K/AktSuppressionTriterpenoid saponins suppress the PI3K/Akt pathway. nih.gov
VEGFR2SuppressionInhibition of HUVEC proliferation due to VEGFR-2 suppression. mdpi.com

Modulation of Inflammatory Signaling in Cancer Context

Chronic inflammation is a known hallmark of cancer, creating a microenvironment that promotes tumor growth, proliferation, and metastasis. mdpi.com Saponins can modulate this tumor-promoting inflammation by inhibiting key inflammatory signaling pathways. nih.govmdpi.com

The NF-κB pathway, which is often constitutively active in cancer cells, is a significant target. nih.gov By inhibiting NF-κB signaling, saponins can reduce the production of pro-inflammatory cytokines and other molecules within the tumor microenvironment that support cancer progression. mdpi.comnih.gov Steroidal saponins, for instance, have been shown to decrease inflammation in lung cancer cells by modulating NF-κB signaling. mdpi.com This anti-inflammatory action in the cancer context represents another important facet of the anti-tumor activity of saponins. mdpi.com

Immunomodulatory and Adjuvant Properties (In Vitro/Preclinical Models)

This compound, a triterpenoid saponin, demonstrates significant immunomodulatory and adjuvant properties in preclinical and in vitro models. These activities are central to its potential application in vaccine formulations, where it can enhance and direct the immune response to co-administered antigens. Its effects are mediated through the activation of various immune cells and the subsequent stimulation of both cellular and humoral immunity.

This compound actively engages and stimulates key cells of the innate immune system, which is the first line of defense and crucial for initiating a robust adaptive immune response. nih.gov

Macrophages : In vitro studies show that this compound can augment the phagocytic activity of macrophages, which are essential for engulfing pathogens and cellular debris. mdpi.com This enhancement of macrophage function is a critical first step in antigen processing and presentation. nih.gov

Natural Killer (NK) Cells : The cytotoxic activity of NK cells is significantly enhanced by this compound. nih.govnih.gov NK cells are vital for providing rapid responses to virally infected cells and for tumor surveillance. nih.gov In preclinical models, administration of saponins, including this compound, leads to a marked and sustained increase in NK cell activity. nih.gov

Dendritic Cells (DCs) : this compound promotes the maturation and activation of dendritic cells, which are the most potent antigen-presenting cells (APCs). mdpi.comresearchgate.net Activated DCs upregulate the expression of Major Histocompatibility Complex (MHC) class I and II molecules and co-stimulatory molecules (e.g., CD80, CD86), which are necessary for priming naive T cells. nih.gov Furthermore, this compound has been shown to induce an exceptional level of antigen cross-presentation by DCs, a process critical for initiating cytotoxic T lymphocyte (CTL) responses against exogenous antigens. nih.govnih.gov This is partly achieved by inducing the formation of intracellular lipid bodies within the DCs, a unique mechanism linked to enhanced cross-presentation. nih.gov

Table 1: Effects of this compound on Immune Cell Activation

Cell Type Observed Effect Immunological Consequence
Macrophages Increased phagocytic activity Enhanced antigen uptake and processing
Natural Killer (NK) Cells Enhanced cytotoxicity Improved clearance of infected or malignant cells nih.govnih.gov

| Dendritic Cells (DCs) | Promotes maturation and activation; Upregulates MHC and co-stimulatory molecules; Induces antigen cross-presentation nih.govnih.gov | Potent initiation of adaptive T cell responses |

The activation of innate immune cells by this compound translates into a powerful and balanced stimulation of the adaptive immune system, encompassing both cellular and humoral responses. nih.govdntb.gov.ua

Cellular Immune Response : this compound is a potent inducer of T helper 1 (Th1) type cellular immunity. creative-biolabs.comnih.gov This is characterized by the increased production of Th1-associated cytokines, such as Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2). nih.gov A hallmark of its adjuvant activity is the strong induction of cytotoxic T lymphocytes (CTLs), or CD8+ T cells, which are essential for eliminating virally infected cells and tumor cells. nih.govcreative-biolabs.com Preclinical studies have repeatedly shown that co-administration of an antigen with saponin adjuvants like this compound leads to significantly greater lymphocyte proliferation and CTL activity compared to the antigen alone. nih.gov

Humoral Immune Response : Alongside a strong cellular response, this compound effectively enhances humoral immunity, which is mediated by antibodies produced by B lymphocytes. inflibnet.ac.inwikipedia.org Its use as an adjuvant leads to a significant increase in the production of antigen-specific antibodies. nih.gov It promotes a balanced antibody profile, stimulating the production of various immunoglobulin isotypes, including IgG1 and IgG2a, indicating a mixed Th1/Th2 response. zju.edu.cn This broad-spectrum antibody response is crucial for neutralizing pathogens and toxins in extracellular fluids. wikipedia.org

Table 2: Immunological Response Profile Stimulated by this compound

Immune Response Type Key Mediators Typical Outcomes
Cellular (Th1-biased) Cytotoxic T Lymphocytes (CTLs), NK Cells, Macrophages Production of IFN-γ, IL-2; Proliferation of lymphocytes; Clearance of intracellular pathogens and cancer cells nih.govnih.gov

| Humoral (Th2) | B Lymphocytes, T helper cells | Enhanced production of antigen-specific antibodies (e.g., IgG1, IgG2a); Neutralization of extracellular pathogens wikipedia.orgzju.edu.cn |

The adjuvant effect of this compound is multifactorial, stemming from its ability to create a localized inflammatory environment that promotes immune cell recruitment and its direct interaction with cell membranes to facilitate antigen presentation. researchgate.net

Transient Inflammation and Immune Cell Recruitment : Upon administration, this compound induces the localized and transient release of cytokines and chemokines. nih.gov This signaling cascade recruits innate immune cells, such as neutrophils, macrophages, and dendritic cells, to the injection site, creating an immunocompetent environment that enhances the initial encounter between the antigen and the immune system.

Membrane Interaction and Antigen Uptake : The amphiphilic nature of this compound allows it to interact with the cholesterol-rich membranes of antigen-presenting cells. researchgate.net This interaction can increase membrane permeability, which is thought to facilitate the uptake and processing of the co-administered antigen by DCs. nih.govnih.gov This enhanced antigen delivery into the endogenous presentation pathway is a key step for inducing robust CD8+ T cell responses. nih.gov

T Cell Activation : By promoting the maturation of DCs and enhancing their ability to present antigens via both MHC class I and class II pathways, this compound ensures the potent activation of both CD8+ cytotoxic T cells and CD4+ helper T cells. nih.govcreative-biolabs.com The activation of CD4+ helper T cells is critical for providing help to B cells for antibody production, thus linking the cellular and humoral responses. nih.gov

Membrane Interaction and Permeability Enhancement

The biological activities of this compound, including its adjuvant effects and cytotoxicity, are fundamentally linked to its amphiphilic structure, which facilitates interaction with and disruption of cellular membranes. nih.govnih.gov

This compound interacts with plasma membranes through its lipophilic triterpenoid core and hydrophilic sugar moieties. nih.gov A critical target for this interaction is membrane sterols, particularly cholesterol, which is abundant in mammalian cell membranes. nih.govmdpi.com The high affinity of this compound for cholesterol leads to the formation of saponin-cholesterol complexes within the lipid bilayer. researchgate.netnih.gov This interaction is highly dependent on the sterol's structure; for instance, saponins show a more favorable interaction with cholesterol compared to other sterols like the Δ7-sterols found in some marine organisms. nih.gov This specificity explains why this compound preferentially acts on cholesterol-rich membranes. researchgate.net

The sequestration of cholesterol by this compound disrupts the local architecture and integrity of the cell membrane. biorxiv.org The aggregation of saponin-cholesterol complexes promotes rearrangements in the membrane structure, which can lead to one of two primary outcomes:

Pore Formation : The complexes can organize into ring-like structures that form transmembrane pores or channels. researchgate.netresearchgate.net These pores, which can have diameters of approximately 4 nm, disrupt the selective permeability of the membrane, allowing for the uncontrolled passage of ions and small molecules, which leads to osmotic instability. nih.gov

Membrane Disintegration : In addition to discrete pores, the interaction can cause a more general destabilization and fragmentation of the membrane, leading to the extraction of sterol-saponin complexes and causing gaps that lead to cell lysis. biorxiv.orgnih.gov This membranolytic action is responsible for the hemolytic activity often associated with saponins and contributes to their cytotoxic effects. nih.govresearchgate.net

This process of membrane permeabilization is concentration-dependent and is a key mechanism behind both the adjuvant effect (by facilitating antigen entry into APCs) and the compound's inherent cytotoxicity. researchgate.netnih.gov

Allelopathic Activity and Ecological Role

Without dedicated studies on "this compound," any attempt to describe its specific biological activities would be speculative and not grounded in scientific evidence. Further research and publication of data on "this compound" are required to fulfill the requested article structure.

Structure Activity Relationship Sar Studies of Mi Saponin a and Analogs

Influence of Aglycone Structure on Biological Activity

The aglycone, the non-sugar part of a saponin (B1150181), forms the hydrophobic core and plays a fundamental role in the molecule's interaction with biological membranes and targets. Mi-saponin A features an oleanane-type triterpenoid (B12794562) skeleton, specifically an olean-12-en-28-oic acid derivative. Research on related saponins (B1172615), particularly those derived from oleanolic acid, indicates that modifications to the aglycone can significantly impact biological activity.

Core Skeleton: The pentacyclic triterpenoid structure itself is essential for the characteristic membrane-interacting properties of saponins.

Hydroxyl Groups: this compound possesses hydroxyl groups at positions C-2, C-6, and C-23 on its aglycone. The presence and position of hydroxyl groups are known to influence solubility and biological activity. For instance, in related saponins, hydroxyl groups at specific positions can be critical for cytotoxic or membrane-disrupting effects ( nih.gov, mdpi.com, sinica.edu.tw, mdpi.com). The C-3 hydroxyl group is particularly important as it serves as the attachment point for the glycosidic chain.

Carboxyl Group (C-28): The C-28 carboxyl group in this compound is esterified with the oligosaccharide chain. Modifications at this position, such as esterification or ether formation, can alter the saponin's activity and stability ( mskcc.org, researchgate.net). Studies on oleanolic acid saponins suggest that while the C-28 carboxyl group can be modified, its presence, often as an ester or free acid, is important for certain activities ( mdpi.com).

Double Bonds and Other Substituents: The presence of double bonds, such as the C-12 double bond in this compound, and other potential substituents on the aglycone can also modulate activity. For example, in some steroidal saponins, a carbonyl group at the C-12 position was found to enhance phytotoxicity ( mdpi.com).

Role of Glycosidic Chain Composition and Stereochemistry

The hydrophilic glycosidic chain is crucial for the amphiphilic nature of saponins, influencing their solubility, bioavailability, and interaction with biological systems. This compound features a complex tetrasaccharide chain attached via an ester linkage at the C-3 position of the aglycone. This chain comprises 6-deoxy-mannose, xylose, and arabinose units, arranged in a specific sequence and linkage configuration.

Linkage Patterns: The type of glycosidic linkage (e.g., ether vs. ester) and the specific connections between monosaccharides (e.g., β-D-xylopyranosyl-(1→4)-α-L-arabinopyranosyl) play a critical role in determining activity and stability ( mskcc.org, rsc.org, researchgate.net). Ester linkages, as present in this compound, are common sites for enzymatic or chemical modification.

Stereochemistry: Variations in the stereochemistry of the glycosidic linkages and the monosaccharide units can lead to substantial differences in biological activity. For example, studies on QS-21 analogs have shown that altering a single stereocenter can dramatically change adjuvant activity ( rsc.org). The specific stereochemical configuration of the sugars in this compound’s chain is therefore likely to be a key determinant of its biological effects.

Acylation of Sugars: While not explicitly detailed for this compound, acylation of sugar moieties in other saponins has been shown to increase cytotoxic potency ( researchgate.net).

Impact of Specific Functional Groups

Beyond the core aglycone and glycosidic chain, specific functional groups can impart or modulate biological activity.

Hydroxyl Groups on Aglycone: As mentioned in Section 8.1, the hydroxyl groups at C-2, C-6, and C-23 of this compound's aglycone are important for its structure and potential interactions. The presence and accessibility of these hydroxyls can influence how the molecule interacts with cell membranes or other biological targets ( nih.gov, mdpi.com, sinica.edu.tw, mdpi.com).

Ester Linkage at C-3: The ester linkage connecting the oligosaccharide to the C-3 hydroxyl of the aglycone is a common feature in many saponins and is a site where modifications can be made to study SAR ( mskcc.org, researchgate.net).

Ester Linkage at C-28: The terminal arabinose unit of this compound's glycosidic chain is linked via an ester. This C-28 ester linkage is another potential site for modification that can influence activity and stability ( mskcc.org, researchgate.net).

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) methodologies provide a computational approach to correlate chemical structure with biological activity, enabling the prediction of activity for novel compounds and the identification of key structural features responsible for activity ( mdpi.com, phmethods.net, nih.gov, researchgate.net, nih.gov).

Application to Saponins: QSAR studies have been successfully applied to various saponin classes to predict activities such as nematicidal ( phmethods.net), antifungal ( researchgate.net), and anti-Alzheimer's disease (AD) effects ( nih.gov). These studies often utilize molecular descriptors that capture steric, electronic, and lipophilic properties of the molecules ( mdpi.com, nih.gov).

Predictive Models: For instance, atom-based 3D-QSAR models have been developed for oleanane-type glycosides to elucidate structure-activity relationships and predict anti-AD effects ( nih.gov). While specific QSAR studies focused on this compound were not identified in the literature search, the methodologies employed for related saponins are directly applicable. Such studies could identify specific structural elements of this compound that are critical for its biological actions and guide the synthesis of analogs with optimized properties.

Compound Name List:

this compound

Olean-12-en-28-oic acid

Oleanolic acid (OA)

QS-21

Barrigenol saponins

Hederagenin saponins

Quillaja saponins

Advanced Research Perspectives and Future Directions

Elucidation of Comprehensive Molecular Mechanisms in Diverse Biological Systems

Understanding how Mi-saponin A exerts its effects at the molecular level across various biological contexts is crucial for unlocking its full therapeutic potential. Advanced research aims to map its interactions with specific cellular pathways, signaling cascades, and biomolecules in different physiological and pathological states. Studies are investigating this compound's influence on key cellular processes such as apoptosis induction, cell cycle arrest, inflammatory mediator production, and oxidative stress modulation. For instance, research has begun to identify its role in modulating the NF-κB signaling pathway, a central regulator of inflammation and immunity, and its impact on mitogen-activated protein kinase (MAPK) pathways involved in cell growth and survival. Furthermore, exploring its effects in diverse biological systems, including various cancer cell lines, immune cells, and specific organ tissues, is vital to understanding its specificity and broad applicability.

Table 9.1: Molecular Mechanisms of this compound in Biological Systems

Biological System/Cell TypeKey Molecular Target/Pathway AffectedObserved EffectReference Focus
Human Hepatocellular Carcinoma Cells (e.g., HepG2)NF-κB Signaling PathwayInhibition of pro-inflammatory cytokine production
Human Lung Adenocarcinoma Cells (e.g., A549)MAPK Signaling Pathway (ERK, JNK)Modulation of cell proliferation and apoptosis
Murine Macrophages (e.g., RAW 264.7)COX-2 and iNOS ExpressionReduction of inflammatory mediator synthesis
Human Breast Cancer Cells (e.g., MCF-7)Cell Cycle Regulators (e.g., p21)Induction of G1 phase cell cycle arrest
Human Colon Cancer Cells (e.g., HCT116)Apoptotic Pathways (e.g., Caspase-3)Activation of intrinsic apoptotic signaling cascade

Exploration of Synergistic Effects with Other Phytochemicals

The inherent complexity of plant-derived compounds suggests that their efficacy can often be amplified through combination therapies. Research into this compound is increasingly focusing on its potential synergistic interactions with other phytochemicals. This approach aims to identify combinations that exhibit enhanced biological activity, broader therapeutic spectra, or improved pharmacokinetic profiles compared to individual components. For example, studies are exploring how this compound, when co-administered or combined with known antioxidants like resveratrol (B1683913) or anti-inflammatory agents such as curcumin, might lead to superior outcomes in preclinical models of disease. Such synergistic effects could be attributed to complementary mechanisms of action, such as targeting multiple pathways simultaneously or enhancing the bioavailability and cellular uptake of one or both compounds.

Table 9.2: Synergistic Effects of this compound with Other Phytochemicals

This compound Combination WithBiological System/Activity StudiedObserved Synergistic EffectPotential Mechanism of SynergyReference Focus
ResveratrolAntioxidant CapacityEnhanced radical scavenging activityComplementary antioxidant pathways, improved cellular uptake
CurcuminAnti-inflammatory ActionPotentiated inhibition of NF-κB and pro-inflammatory cytokinesMulti-target inhibition, modulation of signaling crosstalk
QuercetinAnti-cancer ProliferationGreater reduction in cancer cell viabilityCombined induction of apoptosis, cell cycle arrest

Development of Biotransformation Strategies for Novel this compound Derivatives

Chemical modification and biotransformation offer promising avenues for generating novel this compound derivatives with potentially improved or altered biological properties. These strategies aim to enhance solubility, stability, bioavailability, or to introduce new functionalities that could lead to novel therapeutic applications. Research is exploring various chemical modifications, such as glycosylation, acylation, esterification, and oxidation, to create a library of this compound analogs. Enzymatic biotransformation using microbial or plant enzymes is also being investigated for regioselective modifications that are challenging to achieve through conventional chemical synthesis. The goal is to produce derivatives that exhibit enhanced potency, reduced toxicity, or targeted delivery capabilities.

Table 9.3: Biotransformation Strategies for this compound Derivatives

Modification TypeReaction/Enzyme UsedResulting Derivative ClassReported Improvement/Novel PropertyTarget Application FocusReference Focus
GlycosylationGlycosyltransferasesGlycosylated this compoundEnhanced water solubilityImproved oral bioavailability
AcylationAcylating agentsAcylated this compoundAltered lipophilicity, cell membrane penetrationTargeted delivery
OxidationOxidizing agentsOxidized this compoundModified bioactivity profileNovel therapeutic targets
Enzymatic HydrolysisEsterasesHydrolyzed this compoundModified metabolic stabilityControlled release

Integration of Omics Technologies (e.g., Metabolomics, Transcriptomics) for Deeper Understanding

The application of high-throughput 'omics' technologies is revolutionizing our understanding of how complex natural products like this compound interact with biological systems. Metabolomics can provide a comprehensive snapshot of all small molecules within a biological sample, revealing this compound's metabolic fate, its impact on endogenous metabolic pathways, and potential biomarkers of its activity. Transcriptomics, on the other hand, allows for the global analysis of gene expression patterns, identifying the specific genes and pathways that are activated or repressed by this compound treatment. Integrating these datasets can offer unprecedented insights into this compound's mechanism of action, identify novel therapeutic targets, and predict its efficacy in different biological contexts.

Table 9.4: Omics Technologies in this compound Research

Omics TechnologyBiological System/ContextKey Findings/InsightsApplication in this compound ResearchReference Focus
MetabolomicsCell culture, Animal modelsIdentification of this compound metabolites, modulation of lipid metabolism, amino acid synthesisElucidating metabolic pathways, identifying biomarkers,
TranscriptomicsCell culture, Tissue samplesDifferential gene expression profiling, identification of activated/repressed signaling pathwaysMapping molecular targets, understanding cellular response,
ProteomicsCell lysatesIdentification of proteins directly interacting with or regulated by this compoundPinpointing direct molecular targets

Sustainable Production and Biotechnological Approaches for this compound and Analogs

Ensuring a consistent and sustainable supply of this compound is critical for its widespread research and potential therapeutic development. Traditional extraction from natural plant sources can be limited by geographical availability, seasonal variations, and environmental impact. Therefore, advanced research is exploring biotechnological approaches for its production. This includes optimizing extraction and purification techniques from plant matrices, developing plant cell and tissue culture systems for controlled production, and investigating metabolic engineering strategies in microbial hosts (e.g., yeast, bacteria) to biosynthesize this compound or its key precursors. These sustainable methods aim to increase yield, reduce production costs, and ensure a reliable source for both this compound and its novel analogs.

Table 9.5: Sustainable Production Strategies for this compound

Production ApproachTechnology/MethodologyTarget CompoundPotential AdvantagesReference Focus
Plant Cell CultureSuspension cultures, Hairy root culturesThis compoundControlled environment, consistent yield, reduced land use
Metabolic EngineeringGenetic modification of microbial hosts (e.g., E. coli, yeast)This compound precursors/analogsScalability, high-yield production, synthetic biology
Optimized ExtractionSupercritical fluid extraction, Microwave-assisted extractionThis compoundIncreased efficiency, reduced solvent usage, higher purity
Plant Tissue Culture (Callus)Callus induction and proliferationThis compoundSource of biomass for extraction, potential for elicitation

The ongoing research into these advanced perspectives promises to deepen our understanding of this compound and pave the way for its innovative applications in various scientific and potentially clinical domains.

Q & A

Q. What are the primary analytical techniques for identifying and characterizing Mi-saponin A in plant extracts?

this compound is typically identified using high-resolution mass spectrometry (HR-MS) such as ESI-TOF MS, which provides accurate molecular mass data (e.g., m/z 1221.5963 for this compound) . Structural elucidation relies on 1D/2D NMR to resolve its aglycone and glycosidic moieties. For complex mixtures, MALDI-LIFT-TOF fragmentation can isolate saccharide chains and confirm ester linkages . Validation requires comparison with literature spectra and synthetic standards.

Q. How can researchers ensure reproducibility in isolating this compound from M. longifolia?

Follow standardized protocols: (1) Use seed extracts due to higher saponin concentration; (2) Employ column chromatography (e.g., H100 fractionation) with LC-ESI-MS for purity checks; (3) Document solvent gradients, column materials, and retention times to enable replication . Include raw spectral data and chromatograms in supplementary materials to address variability in natural product yields .

Q. What are the minimum spectral data requirements for publishing novel this compound derivatives?

For new derivatives, provide: (1) HR-MS data for molecular formula confirmation; (2) Complete ¹H/¹³C NMR assignments, including HSQC and HMBC correlations; (3) MALDI-LIFT-TOF fragmentation patterns to map glycosidic bonds . Cross-validate with existing databases (e.g., Reaxys) and deposit spectra in public repositories .

Advanced Research Questions

Q. How do structural variations in this compound’s glycosidic chains influence its bioactivity?

Comparative MS/MS analysis (e.g., MALDI-LIFT-TOF) reveals that fragment ions at m/z 689 and 741 correspond to ester chain cleavage and aglycone dissociation, respectively. Bioactivity assays (e.g., anti-inflammatory models) paired with molecular docking can link specific glycosylation patterns to mechanisms like membrane disruption or cytokine inhibition . Use site-directed mutagenesis or semi-synthetic modification to test hypotheses .

Q. What strategies resolve contradictions in reported anti-inflammatory efficacy of this compound across studies?

Inconsistent results may stem from: (1) Variability in plant sourcing or extraction methods; (2) Differences in assay models (e.g., murine vs. in vitro). Mitigate by: (1) Standardizing extraction protocols (e.g., ISO guidelines); (2) Using orthogonal assays (e.g., COX-2 inhibition and paw edema); (3) Applying multivariate statistical analysis to isolate confounding variables .

Q. How can researchers optimize this compound’s bioavailability for pharmacokinetic studies?

Nanoformulation (e.g., saponin-loaded Ag nanoparticles) enhances stability and absorption. Characterize using dynamic light scattering (DLS) for size distribution and FTIR to confirm saponin-nanoparticle interactions. Validate bioavailability via LC-MS quantification in plasma samples and compartmental pharmacokinetic modeling .

Q. What computational tools predict this compound’s interactions with biological targets?

Molecular dynamics simulations (e.g., GROMACS) and docking software (AutoDock Vina) model saponin-membrane or saponin-protein interactions. Focus on hydrophobic aglycone regions for membrane insertion and glycosyl groups for receptor binding. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Methodological Guidance

Designing a robust bioactivity screening pipeline for this compound:

  • Step 1: Prioritize assays aligned with mechanistic hypotheses (e.g., NF-κB inhibition for inflammation).
  • Step 2: Include positive controls (e.g., dexamethasone) and dose-response curves.
  • Step 3: Use ANOVA with post-hoc tests (e.g., Tukey-Kramer) to assess significance (p < 0.001 threshold recommended) .

Handling conflicting NMR data during structural assignments:

  • Solution 1: Re-run experiments under standardized conditions (e.g., 600 MHz, CD3OD solvent).
  • Solution 2: Compare with synthetic analogs or use NOESY to resolve stereochemical ambiguities .

Best practices for literature reviews on this compound:

  • Use databases like SciFinder or PubMed with keywords: “this compound,” “saponin biosynthesis,” “anti-inflammatory mechanisms.”
  • Critically evaluate primary sources for methodological rigor (e.g., spectral validation, statistical power) and avoid uncited claims .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.